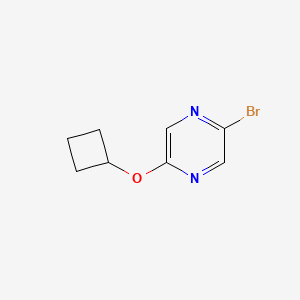

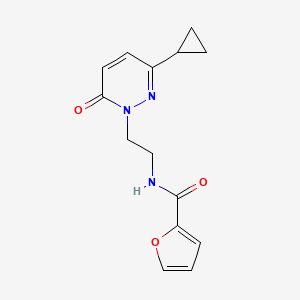

![molecular formula C18H12IN3OS B2900053 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide CAS No. 667910-75-0](/img/structure/B2900053.png)

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide” is a compound that contains an imidazo[2,1-b]thiazole moiety . Imidazo[2,1-b]thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Molecular Structure Analysis

The thiazole ring in the imidazo[2,1-b]thiazole moiety is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the retrieved papers, studies have reported on the reactions of compounds containing the imidazo[2,1-b]thiazole moiety .Mecanismo De Acción

Target of Action

The primary target of N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide is the SIRT1 enzyme-peptide substrate complex . SIRT1 is a member of the sirtuin family of proteins, which are known to regulate important biological pathways in bacteria, archaea, and eukaryotes.

Mode of Action

This compound binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain . This binding lowers the Michaelis constant for acetylated substrates, thereby enhancing the enzyme’s activity .

Biochemical Pathways

The activation of SIRT1 has a broad impact on the cell’s biochemistry. It plays a role in cellular health, aging, inflammation, energy metabolism, and mitochondrial biogenesis . The compound’s effect on SIRT1 can influence these pathways, potentially leading to various downstream effects such as enhanced cell survival, increased longevity, and improved metabolic efficiency .

Pharmacokinetics

Thiazoles, the core structure of this compound, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The activation of SIRT1 by this compound can lead to a variety of molecular and cellular effects. For instance, it can enhance cell survival and longevity, reduce inflammation, improve energy metabolism, and stimulate mitochondrial biogenesis . These effects could potentially contribute to the compound’s therapeutic benefits.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility properties suggest that it might be more effective in certain environments (e.g., alcohol or ether) than others (e.g., water or organic solvents) . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of ITIB is its potency and selectivity for CK2. This makes it a useful tool for studying the role of CK2 in cancer and other diseases. However, ITIB also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. These limitations can make it challenging to use ITIB in certain experimental settings.

Direcciones Futuras

For research on ITIB include optimizing its pharmacokinetic properties, developing more potent and selective CK2 inhibitors, and exploring its potential as a combination therapy agent. Additionally, further studies are needed to elucidate the molecular mechanisms underlying ITIB's antitumor activity and to identify biomarkers that may predict response to ITIB therapy.

Métodos De Síntesis

The synthesis of ITIB involves several steps, starting with the reaction of 4-iodobenzoic acid with 3-(imidazo[2,1-b]thiazol-6-yl)aniline to form the intermediate 4-iodobenzoyl-3-(imidazo[2,1-b]thiazol-6-yl)aniline. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal to form the final product, ITIB.

Aplicaciones Científicas De Investigación

ITIB has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. In particular, ITIB has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. ITIB has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy agent.

Propiedades

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12IN3OS/c19-14-6-4-12(5-7-14)17(23)20-15-3-1-2-13(10-15)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISSUDQTJRPIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12IN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

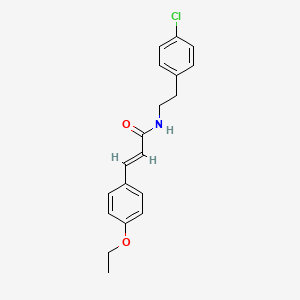

![2-[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2899972.png)

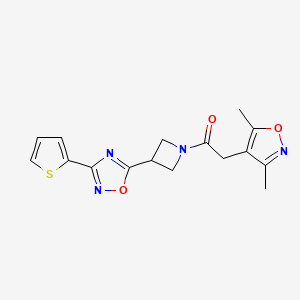

![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2899974.png)

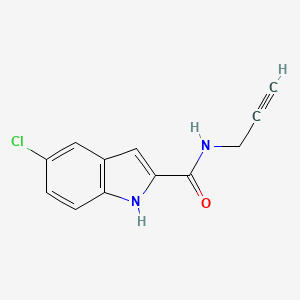

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2899977.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,6-difluorobenzamide](/img/structure/B2899986.png)

![5-(4-Fluorophenyl)-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-3-carboxamide](/img/structure/B2899990.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/no-structure.png)